molecular formula C10H9N5 B1294055 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1135324-00-3

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1294055
CAS No.: 1135324-00-3
M. Wt: 199.21 g/mol
InChI Key: YXXUVSBXKHJNKU-UHFFFAOYSA-N
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Description

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both amino and nitrile functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzonitrile with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 1-(4-aminophenyl)-1H-pyrazole-3-carbonitrile

Uniqueness

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

IUPAC Name

5-amino-1-(4-aminophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXUVSBXKHJNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649579
Record name 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135324-00-3
Record name 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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